tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is notable for its unique structure, which includes a piperidine ring substituted with an amino group, a tert-butyl ester, and a tributylstannylmethoxymethyl group. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with tributylstannylmethanol under specific conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
tert-Butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The tributylstannyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tributylstannyl group can participate in organometallic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
tert-Butyl 4-amino-1-piperidinecarboxylate: Lacks the tributylstannylmethoxymethyl group, making it less versatile in organometallic reactions.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains a phenyl group instead of the tributylstannyl group, which affects its reactivity and applications.
The unique combination of functional groups in this compound makes it particularly useful in specialized synthetic applications.
Properties
CAS No. |
1688652-64-3 |
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Molecular Formula |
C24H50N2O3Sn |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23N2O3.3C4H9.Sn/c1-11(2,3)17-10(15)14-7-5-12(13,6-8-14)9-16-4;3*1-3-4-2;/h4-9,13H2,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
XZUSOLFDFJLEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCC1(CCN(CC1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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